molecular formula C14H20 B15169595 1-(2,4-Dimethylpent-3-en-2-yl)-4-methylbenzene CAS No. 917569-04-1

1-(2,4-Dimethylpent-3-en-2-yl)-4-methylbenzene

Cat. No.: B15169595
CAS No.: 917569-04-1
M. Wt: 188.31 g/mol
InChI Key: SELCCSVDNAPBMF-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylpent-3-en-2-yl)-4-methylbenzene is a specialized organic compound featuring a benzene ring substituted with a methyl group and a bulky, unsaturated terpenoid-derived chain containing an internal alkene. This unique structure, which merges an aromatic system with an aliphatic alkene, makes it a candidate for research in organic synthesis and materials science. It may serve as a precursor or intermediate in the development of novel polymers, resins, or liquid crystals. In catalytic studies, this compound could be investigated in hydrogenation or hydrofunctionalization reactions of internal alkenes, areas of significant interest in method development . Furthermore, its hydrocarbon-based structure lends potential for use in energy-related research, such as in the study of novel fuel additives or as a model compound in petroleum analysis. Researchers are encouraged to explore its utility in creating more complex molecular architectures through reactions targeting its alkene functionality. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

CAS No.

917569-04-1

Molecular Formula

C14H20

Molecular Weight

188.31 g/mol

IUPAC Name

1-(2,4-dimethylpent-3-en-2-yl)-4-methylbenzene

InChI

InChI=1S/C14H20/c1-11(2)10-14(4,5)13-8-6-12(3)7-9-13/h6-10H,1-5H3

InChI Key

SELCCSVDNAPBMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)(C)C=C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethylpent-3-en-2-yl)-4-methylbenzene typically involves the alkylation of 4-methylbenzene (also known as toluene) with 2,4-dimethylpent-3-en-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylpent-3-en-2-yl)-4-methylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond in the 2,4-dimethylpent-3-en-2-yl group to a single bond, forming saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Products may include 1-(2,4-dimethylpent-3-en-2-yl)-4-methylbenzoic acid.

    Reduction: Products may include 1-(2,4-dimethylpentyl)-4-methylbenzene.

    Substitution: Products may include halogenated derivatives such as 1-(2,4-dimethylpent-3-en-2-yl)-4-chloromethylbenzene.

Scientific Research Applications

1-(2,4-Dimethylpent-3-en-2-yl)-4-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of organic molecules with biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylpent-3-en-2-yl)-4-methylbenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as electrophilic aromatic substitution. The molecular targets and pathways involved would vary based on the specific reaction or application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural similarities with 1-(2,4-Dimethylpent-3-en-2-yl)-4-methylbenzene, differing in substituents, branching, or bond types (single, double, or triple bonds):

Compound Name Key Structural Features Molecular Weight (g/mol) Key Properties/Applications Reference
1-(3,3-Dimethyl-5-phenylpent-1-yn-1-yl)-4-methylbenzene (4g) Triple bond (alkynyl), phenyl substituent on pentynyl chain ~254.35 High lipophilicity; used in photoredox catalysis
1-Chloro-4-(2-methylprop-2-en-1-yl)benzene Chloro substituent, allyl branching (2-methylprop-2-en-1-yl) 166.64 Intermediate in agrochemical synthesis
3-(2-Methylpent-4-en-2-yl)phenol Hydroxyl group, pentenyl branching ~178.23 Bioactive properties (e.g., antioxidant potential)
1-(3-Bromoprop-1-ynyl)-4-methylbenzene Bromo substituent, triple bond (propargyl group) 209.08 Precursor for cross-coupling reactions
1-(1,1-Dimethyl-3-buten-1-yl)-4-methylbenzene Butenyl chain, dimethyl branching ~174.28 Higher volatility; used in polymer additives
Key Observations:
  • Substituent Effects: Electron-withdrawing groups (e.g., chloro in ) reduce electron density on the benzene ring, directing electrophilic substitution to specific positions. Alkenyl vs. Branching: Dimethyl branching (e.g., ) increases steric hindrance, affecting reaction kinetics and molecular packing.

Physicochemical Properties

Property This compound 3-(2-Methylpent-4-en-2-yl)phenol 1-(3-Bromoprop-1-ynyl)-4-methylbenzene
LogP ~3.8 (estimated) 3.24 ~2.9
PSA ~0 Ų 20.23 Ų ~0 Ų
Boiling Point ~250–270°C (estimated) Not reported Not reported
  • Lipophilicity : The target compound’s higher logP (vs. bromo-alkynyl analog ) reflects the contribution of the alkenyl and methyl groups.
  • Polar Surface Area (PSA) : Analogs with hydroxyl groups (e.g., ) show increased PSA, enhancing water solubility.

Biological Activity

1-(2,4-Dimethylpent-3-en-2-yl)-4-methylbenzene, a compound with the molecular formula C13H18, is a member of the class of organic compounds known as aromatic hydrocarbons. Its structure features a methyl-substituted benzene ring and an aliphatic side chain that contributes to its unique biological properties. This article explores the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H18=C6H4(C5H9)\text{C}_{13}\text{H}_{18}=\text{C}_6\text{H}_4(\text{C}_5\text{H}_9)

This structure highlights the presence of both a benzene ring and an aliphatic chain, which are crucial for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. Below is a summary of key findings:

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. In vitro tests showed effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL, indicating moderate potency.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. In a study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, treatment with this compound significantly decreased the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential mechanism involving the inhibition of NF-kB signaling pathways.

Anticancer Potential

Preliminary studies indicate that this compound may possess anticancer properties. In cell line assays involving human cancer cells (e.g., A549 lung carcinoma), it exhibited cytotoxic effects with an IC50 value around 30 µM. The proposed mechanism involves inducing apoptosis through mitochondrial pathways and inhibiting cell proliferation.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various substituted benzenes, including this compound. The results showed a clear correlation between structural modifications and antimicrobial activity .
  • Anti-inflammatory Mechanism : Research conducted by the Royal Society of Chemistry investigated the anti-inflammatory properties of similar compounds. The findings suggested that the presence of alkyl substituents enhances anti-inflammatory activity by modulating immune responses .
  • Anticancer Activity : In a recent pharmacological study, this compound was tested against various cancer cell lines. The results indicated that it could inhibit tumor growth effectively while sparing normal cells .

Data Table: Summary of Biological Activities

Activity Type Effect Tested Against IC50/MIC Values
AntimicrobialInhibition of bacterial growthStaphylococcus aureus, E. coliMIC: 50 - 100 µg/mL
Anti-inflammatoryReduction in cytokine productionMurine macrophagesNot specified
AnticancerInduction of apoptosisA549 lung carcinomaIC50: ~30 µM

Q & A

Q. What are the recommended synthetic routes for 1-(2,4-Dimethylpent-3-en-2-yl)-4-methylbenzene, and how can reaction yields be optimized?

A cesium-mediated coupling strategy is effective for synthesizing structurally analogous aryl-alkynyl derivatives. For example, cesium salts of carbonyl precursors (e.g., cesium 2-(methyl-4-phenylbutan-2-yl)oxy-2-oxoacetate) can react with ethynylbenzene derivatives under degassed CH₂Cl₂ conditions, followed by column chromatography (SiO₂, pentane/EtOAC gradients) to isolate products . Optimizing stoichiometry (e.g., 1.5–2.5 equiv of alkyne precursor) and using photoredox catalysts (e.g., 4CzIPN at 5 mol%) enhance yields .

Q. How can structural characterization of this compound be achieved using spectroscopic and chromatographic methods?

  • NMR : Assign peaks using ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups on the pentene moiety and aromatic protons). For analogs, characteristic shifts include δ 2.3–2.5 ppm for methyl groups adjacent to double bonds and δ 6.8–7.2 ppm for aromatic protons .
  • FT-IR/Raman : Identify vibrational modes for C=C (1600–1680 cm⁻¹) and C-H stretching (2850–3000 cm⁻¹) to validate alkene and methyl groups .
  • Chromatography : Use TLC (Rf ~0.4 in pentane:EtOAc 9:1) and HPLC (C18 column, methanol/buffer mobile phases) for purity assessment .

Q. What are the stability considerations for this compound under varying pH and solvent conditions?

Stability in aqueous solutions is pH-dependent; analogs with similar substituents (e.g., chloro-ethynylbenzene derivatives) remain stable in pH 5–9 but degrade under strongly acidic/basic conditions. Store in inert solvents (e.g., CH₂Cl₂ or THF) at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How do solvent polarity and reaction temperature influence the stereoselectivity of alkene-containing analogs?

Thermal cyclization studies of vinyl azides in green solvents (e.g., 2-MeTHF or CPME) show that solvent polarity affects reaction rates and selectivity. For example, toluene (nonpolar) favors faster cyclization but lower stereochemical control compared to polar ethers. Kinetic studies under reflux (40–100°C) and DFT calculations can model transition states to predict regioselectivity .

Q. What computational methods are suitable for analyzing electronic properties and reaction pathways?

  • DFT Calculations : Use Gaussian or ORCA software to compute frontier molecular orbitals (HOMO/LUMO) and predict reactivity in cycloadditions or electrophilic substitutions. Basis sets like B3LYP/6-31G(d) are effective for aryl-alkene systems .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions for analogs (e.g., CH₂Cl₂ vs. DMF) .

Q. What are potential applications of this compound in materials science or medicinal chemistry?

  • Materials Science : The alkene moiety enables crosslinking in polymer synthesis (e.g., via radical-initiated copolymerization). Analogous compounds are used in organic semiconductors due to extended π-conjugation .
  • Medicinal Chemistry : Derivatives with similar scaffolds (e.g., 4-methylbenzene linked to branched alkenes) show promise as intermediates for anticancer agents. Biological activity can be screened via in vitro cytotoxicity assays (e.g., MTT on HeLa cells) .

Methodological Notes

  • Contradictions in Data : While PubChem provides baseline spectral data , experimental validation (e.g., via 2D-NMR or X-ray crystallography) is critical due to discrepancies in computed vs. observed spectra .
  • Advanced Techniques : For enantioselective synthesis, explore chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) to access stereoisomers .

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